4-(9-Acridinyl)-N,N-dimethylaniline
Overview
Description
4-(9-Acridinyl)-N,N-dimethylaniline is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, biology, and industry. The unique structure of this compound, which includes an acridine moiety and a dimethylaniline group, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acridinyl)-N,N-dimethylaniline typically involves the reaction of 9-chloroacridine with N,N-dimethylaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the acridine ring is replaced by the dimethylaniline group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(9-Acridinyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroacridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
4-(9-Acridinyl)-N,N-dimethylaniline has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Used as a dye and in the development of fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 4-(9-Acridinyl)-N,N-dimethylaniline involves its ability to intercalate into DNA. The planar structure of the acridine moiety allows it to insert between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also inhibits topoisomerase enzymes, which are essential for DNA replication and repair.
Comparison with Similar Compounds
4-(9-Acridinyl)-N,N-dimethylaniline can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer activity and ability to intercalate into DNA.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits similar DNA intercalation properties and is studied for its anticancer potential.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity.
The uniqueness of this compound lies in its specific structure, which combines the acridine moiety with a dimethylaniline group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-acridin-9-yl-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBSXDSYUMNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313316 | |
Record name | NSC268756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24275-68-1 | |
Record name | NSC268756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC268756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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